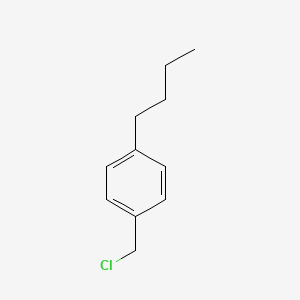

1-butyl-4-(chloromethyl)benzene

Description

Significance of Aryl-Substituted Chloromethyl Compounds in Organic Synthesis

Aryl-substituted chloromethyl compounds, such as 1-butyl-4-(chloromethyl)benzene, are highly valued in organic synthesis due to the reactive nature of the chloromethyl group attached to an aromatic ring. This functional group acts as a key electrophilic site, readily participating in a variety of nucleophilic substitution reactions. This reactivity allows for the introduction of the substituted benzyl (B1604629) moiety into a wide range of molecules.

The presence of an alkyl group, in this case, a butyl group, on the benzene (B151609) ring further modulates the compound's properties. The butyl group can influence the compound's solubility in organic solvents and its electronic and steric properties, which in turn can affect the reactivity of the chloromethyl group and the characteristics of the resulting products.

One of the most significant applications of this class of compounds is in cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. Aryl-substituted chloromethyl compounds can serve as electrophilic partners in these reactions, allowing for the construction of complex molecular frameworks that are central to the development of pharmaceuticals, agrochemicals, and advanced materials.

The versatility of these compounds is further demonstrated by their use in the synthesis of a variety of other chemical entities. For instance, they can be used to introduce a benzyl protecting group for alcohols and carboxylic acids, a common strategy in multi-step organic synthesis to shield reactive functional groups.

Historical Context of Related Benzyl Halide Chemistry

The chemistry of benzyl halides, the broader class to which this compound belongs, is deeply rooted in the development of organic chemistry. A pivotal moment in this history was the discovery of the Friedel-Crafts reactions by Charles Friedel and James Crafts in 1877. nih.govnih.gov These reactions, which involve the alkylation and acylation of aromatic rings in the presence of a Lewis acid catalyst, revolutionized the way chemists could synthesize substituted aromatic compounds. nih.govnih.gov

The Friedel-Crafts alkylation, in particular, provided a direct method for attaching alkyl groups to a benzene ring, laying the groundwork for the synthesis of a vast array of substituted aromatic compounds. The general mechanism involves the generation of a carbocation from an alkyl halide, which then acts as an electrophile and attacks the electron-rich aromatic ring.

Over the years, the understanding and application of reactions involving benzyl halides have expanded significantly. The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century provided even more powerful tools for utilizing benzyl halides in synthesis. These reactions offered milder conditions and greater functional group tolerance compared to classical methods.

Scope and Research Trajectories for this compound

While extensive research has been conducted on benzyl chloride and other substituted benzyl halides, the specific research trajectories for this compound are still emerging. However, based on the known reactivity of analogous compounds, several promising avenues of investigation can be identified.

Pharmaceutical and Agrochemical Synthesis: A primary area of interest lies in its use as an intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The butylphenyl moiety is a structural motif found in a number of biologically active molecules. The ability to readily incorporate this group via the reactive chloromethyl handle makes this compound an attractive starting material for the synthesis of new drug candidates and pesticides.

Polymer Chemistry: The chloromethyl group can also serve as a site for polymerization or for grafting onto existing polymer backbones. This could lead to the development of new polymers with tailored properties, such as altered solubility, thermal stability, or mechanical strength. The butyl group could impart increased hydrophobicity to the resulting polymer. For instance, similar bis(chloromethyl)benzene compounds are used in the synthesis of crosslinked polymers. lookchem.com

Materials Science: The functionalization of surfaces and the creation of novel materials is another potential application. The chloromethyl group can be used to anchor the butylphenyl moiety to various substrates, modifying their surface properties. This could have applications in areas such as chromatography, sensor development, and the creation of specialized coatings.

Detailed Research Findings: Specific research involving this compound has focused on its synthesis and its role as a chemical intermediate. For example, it can be synthesized from p-butylbenzyl alcohol with thionyl chloride in acetonitrile (B52724). The compound's physical and chemical properties have been well-characterized.

| Property | Value |

| Molecular Formula | C11H15Cl |

| Molecular Weight | 182.69 g/mol |

| Boiling Point | 255.1°C at 760 mmHg |

| Flash Point | 101.2°C |

| Density | 0.998 g/cm³ |

Data sourced from LookChem

Further research is needed to fully explore the synthetic utility of this compound and to uncover new applications in the fields of medicine, agriculture, and materials science. Its role as a versatile building block ensures its continued importance in contemporary chemical research.

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-(chloromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZDHCZLDOAJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189663 | |

| Record name | Benzene, 1-butyl-4-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36078-54-3 | |

| Record name | Benzene, 1-butyl-4-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036078543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-butyl-4-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Advancements for 1 Butyl 4 Chloromethyl Benzene

Established Synthetic Pathways to 1-butyl-4-(chloromethyl)benzene

The synthesis of this compound, a significant intermediate in the creation of various organic compounds, is primarily achieved through two main strategies: electrophilic chloromethylation of 1-butylbenzene and radical halogenation of 1-butyl-4-methylbenzene. ontosight.ai

Electrophilic Chloromethylation of 1-butylbenzene (Blanc Reaction and Variants)

The Blanc chloromethylation reaction, discovered by Gustave Louis Blanc in 1923, is a widely utilized method for introducing a chloromethyl group onto an aromatic ring. wikipedia.orglibretexts.org This reaction involves the treatment of an aromatic compound, in this case, 1-butylbenzene, with formaldehyde (B43269) and hydrogen chloride under the catalysis of a Lewis acid, such as zinc chloride. wikipedia.orgalfa-chemistry.com

The reaction mechanism is akin to the Friedel-Crafts acylation. alfa-chemistry.com Under acidic conditions, the formaldehyde is protonated, rendering its carbonyl carbon highly electrophilic. wikipedia.orglibretexts.org The aromatic π-electrons of 1-butylbenzene then attack this electrophilic carbon, leading to the formation of a benzyl (B1604629) alcohol intermediate after rearomatization of the ring. wikipedia.orglibretexts.org This alcohol is subsequently and rapidly converted to the final product, this compound, in the presence of the reaction's acidic conditions. wikipedia.orglibretexts.org Alternative electrophilic species that may form in the presence of zinc chloride include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺). wikipedia.org

It is important to note that while effective, the Blanc reaction can produce the highly carcinogenic by-product bis(chloromethyl) ether, necessitating careful handling and consideration in industrial applications. wikipedia.orglibretexts.org

The efficiency and yield of the chloromethylation of 1-butylbenzene are significantly influenced by the catalytic system and reagents employed. The classic Blanc reaction utilizes a combination of zinc chloride (ZnCl₂), hydrogen chloride (HCl), and formaldehyde (CH₂O). wikipedia.orgorganic-chemistry.org The ZnCl₂ acts as a Lewis acid, activating the formaldehyde for electrophilic attack. wikipedia.orglibretexts.org

Researchers have explored various modifications to this system to enhance performance. One such advancement involves the use of a novel catalytic system composed of zinc chloride, acetic acid, sulfuric acid, and PEG-800 in an aqueous medium under phase transfer catalysis (PTC) conditions, which has been shown to provide good to excellent yields for the chloromethylation of aromatic hydrocarbons. researchgate.net

Another optimized approach for chloromethylation utilizes a mixture of chlorosulfonic acid and dimethoxymethane (B151124) in the presence of zinc iodide (ZnI₂) as a catalyst. researchgate.net This method has demonstrated effectiveness in affording the corresponding chloromethyl derivatives in good to excellent yields. researchgate.net Furthermore, chloromethylation of various aromatic hydrocarbons has been carried out efficiently under solvent-free conditions using dimethoxymethane and chlorosulfonic acid with 10 mol% of ZnCl₂. researchgate.net

The choice of reagents can also be varied. For instance, chloromethyl methyl ether (CH₃OCH₂Cl) can be used as an alternative to formaldehyde and HCl, particularly for deactivated substrates. wikipedia.orglibretexts.org

Table 1: Comparison of Catalytic Systems for Chloromethylation

| Catalyst System | Reagents | Conditions | Advantages |

|---|---|---|---|

| Classic Blanc | ZnCl₂/HCl/CH₂O | Acidic | Well-established method. wikipedia.orgorganic-chemistry.org |

| PTC System | ZnCl₂/AcOH/H₂SO₄/PEG-800 | Aqueous media, PTC | Good to excellent yields. researchgate.net |

| ZnI₂ System | ZnI₂/CH₂(OCH₃)₂/ClSO₃H | CH₂Cl₂ | Good to excellent yields. researchgate.net |

| Solvent-Free | ZnCl₂/CH₂(OCH₃)₂/ClSO₃H | Solvent-free | Mild and efficient. researchgate.net |

In the electrophilic substitution of substituted benzenes, the existing substituent on the ring dictates the position of the incoming electrophile. uomustansiriyah.edu.iq The butyl group in 1-butylbenzene is an alkyl group, which is known to be an ortho, para-director. youtube.com This directing effect is a consequence of the electron-donating nature of the alkyl group through induction, which stabilizes the carbocation intermediate (arenium ion) formed during the substitution process. youtube.com

When the electrophile attacks the ortho or para positions of 1-butylbenzene, the positive charge in the resulting arenium ion can be delocalized onto the carbon atom bearing the butyl group. This creates a more stable tertiary carbocation, favoring the formation of ortho and para substituted products. youtube.com Attack at the meta position does not allow for this level of stabilization, as the positive charge is not delocalized onto the alkyl-substituted carbon. youtube.com

While the butyl group directs to both ortho and para positions, the steric hindrance caused by the bulky butyl group can influence the ratio of the products. libretexts.org Increased steric bulk around a substituent can hinder attack at the ortho positions, leading to a higher proportion of the para product. libretexts.org For instance, in the nitration of tert-butylbenzene, the product mixture is significantly skewed towards the para isomer (75%) over the ortho isomer (16%) due to the steric bulk of the tert-butyl group. libretexts.org A similar effect would be expected in the chloromethylation of 1-butylbenzene, favoring the formation of the para isomer, this compound.

Radical Halogenation Approaches to this compound

An alternative synthetic route to this compound involves the radical halogenation of 1-butyl-4-methylbenzene. This method specifically targets the benzylic position of the methyl group for chlorination. Free radical halogenation of alkanes can often lead to a complex mixture of isomeric products, making it difficult to isolate a single pure compound. ncert.nic.indrishtiias.com However, benzylic C-H bonds are significantly weaker than typical alkyl C-H bonds, making them more susceptible to radical abstraction.

N-Chlorosuccinimide (NCS) is a highly effective reagent for benzylic chlorination. ucla.edu It serves as a source of chlorine for radical reactions and is favored because it allows for chlorination at the benzylic position while avoiding electrophilic addition to the aromatic ring. ucla.edujocpr.com The reaction mechanism proceeds through a free radical chain pathway and typically requires a radical initiator. ucla.edu NCS is considered a versatile reagent in organic synthesis, not only for chlorination but also as a mild oxidant. jocpr.comwikipedia.org

The radical chain reaction for benzylic chlorination can be initiated by either thermal or photochemical means. ucla.edu In a photo-initiated process, ultraviolet (UV) light is used to generate the initial radicals. For example, bubbling chlorine gas through hot methylbenzene in the presence of UV light results in the substitution of hydrogen atoms in the methyl group with chlorine. libretexts.org This process can lead to the formation of (chloromethyl)benzene, as well as di- and trichlorinated products. libretexts.org

Recent advancements have demonstrated the use of visible light in combination with a photocatalyst for benzylic C-H bond chlorination. acs.org A system combining N-chlorosuccinimide (NCS) as a safe chlorine source with an organic dye as a photocatalyst has been shown to effectively chlorinate benzylic C-H bonds under visible light irradiation. acs.orgorganic-chemistry.org Mechanistic studies suggest that NCS provides the N-centered succinimidyl radical, which is responsible for abstracting the benzylic hydrogen. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-butylbenzene |

| 1-butyl-4-methylbenzene |

| (chloromethyl)benzene |

| (dichloromethyl)benzene |

| (trichloromethyl)benzene |

| 1,2,3,4,5,6-hexachlorocyclohexane |

| 2-chloromethylbenzene |

| 4-chloromethylbenzene |

| Acetic acid |

| Aluminum bromide |

| Aluminum chloride |

| Aniline |

| Anisole |

| Benzyl alcohol |

| bis(chloromethyl) ether |

| Bromobenzene |

| Chlorobenzene |

| Chloroform (B151607) |

| Chlorosulfonic acid |

| Dimethoxymethane |

| Ethyl benzoate |

| Formaldehyde |

| Hydrogen chloride |

| Iron |

| Iron(III) bromide |

| Iron(III) chloride |

| Mesitylene |

| N-Chlorosuccinimide (NCS) |

| Nitrotoluene |

| PEG-800 |

| Phenol |

| Sulfuric acid |

| tert-butylbenzene |

| Toluene (B28343) |

| Zinc chloride |

Conversion from 1-butyl-4-(hydroxymethyl)benzene

A primary and well-established method for the preparation of this compound involves the direct conversion of its corresponding alcohol, 1-butyl-4-(hydroxymethyl)benzene. This transformation is typically achieved through the use of a suitable chlorinating agent.

Reaction with Halogenating Agents (e.g., Thionyl Chloride)

Thionyl chloride (SOCl₂) stands out as a frequently employed reagent for the chlorination of 1-butyl-4-(hydroxymethyl)benzene. wikipedia.orgmasterorganicchemistry.com The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the desired product, alongside gaseous byproducts sulfur dioxide and hydrogen chloride. masterorganicchemistry.com This process is advantageous as the gaseous nature of the byproducts simplifies purification.

One documented procedure involves the reaction of p-butylbenzyl alcohol with thionyl chloride in acetonitrile (B52724) at 90°C for one hour, affording this compound in a high yield of 95%. lookchem.com The reaction mechanism involves the formation of an acid chloride from the carboxylic acid, which is a key step in many organic syntheses. masterorganicchemistry.com

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-butylbenzyl alcohol | Thionyl chloride | Acetonitrile | 90 | 1 | 95 | lookchem.com |

Development of Novel and Modified Synthetic Approaches

Continuous efforts in organic synthesis are geared towards the development of more efficient and selective methods. This includes the design of chemo- and regioselective strategies, as well as the implementation of cascade and one-pot reactions to streamline synthetic sequences.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are paramount in the synthesis of substituted aromatic compounds to ensure the desired isomer is obtained with minimal byproducts. In the context of this compound, this involves directing the chloromethylation to the para-position of the butyl-substituted benzene (B151609) ring. The butyl group is an ortho-, para-director; however, steric hindrance often favors para-substitution.

Recent advancements have focused on catalytic systems that enhance this selectivity. For instance, the use of specific Lewis acids in Friedel-Crafts type reactions can influence the regiochemical outcome. rsc.org While direct chemo- and regioselective synthesis of this compound is a specific application, broader research on similar transformations provides valuable insights. For example, FeF₃ and TfOH co-catalysis has been demonstrated for the chemo- and regioselective deoxygenation of certain alcohols, a reaction type that could be conceptually adapted. rsc.org

Cascade and One-Pot Reaction Sequences

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of atom economy and reduced waste. 20.210.105 Similarly, one-pot syntheses, which combine sequential reactions in a single reactor without isolation of intermediates, improve efficiency and reduce operational complexity. rsc.org

While specific cascade or one-pot syntheses for this compound are not extensively detailed in the provided results, the principles are widely applicable. For instance, a one-pot process could potentially involve the in-situ generation of the chloromethylating agent followed by the immediate reaction with butylbenzene (B1677000). The development of such integrated processes remains a key goal in modern synthetic chemistry.

Catalytic Strategies in the Synthesis of this compound and its Precursors

Catalysis plays a pivotal role in the synthesis of this compound, particularly in the chloromethylation of the aromatic ring. The use of catalysts can lead to milder reaction conditions, higher yields, and improved selectivity.

Lewis Acid Catalysis in Aromatic Chloromethylation

Lewis acids are well-known catalysts for electrophilic aromatic substitution reactions, including chloromethylation. masterorganicchemistry.comresearchgate.net They function by activating the electrophile, making the aromatic ring more susceptible to attack. masterorganicchemistry.com In the context of chloromethylation, a Lewis acid like zinc chloride (ZnCl₂) can be used to generate a more potent electrophilic species from a formaldehyde equivalent and hydrogen chloride. researchgate.net

Research has shown that a catalytic system comprising zinc chloride, acetic acid, and sulfuric acid under phase transfer catalysis (PTC) conditions can effectively chloromethylate aromatic hydrocarbons. researchgate.net This method offers the potential for good to excellent yields in an aqueous medium, which is environmentally more benign. The use of a phase transfer catalyst, such as PEG-800, facilitates the reaction between the aqueous and organic phases. researchgate.net

The selection of the Lewis acid is crucial, as it can influence the outcome of the reaction. For instance, while strong Lewis acids like AlCl₃ are effective, they can also lead to side reactions like isomerization or polymerization. msu.edu Milder Lewis acids are therefore often preferred to achieve higher selectivity.

| Catalyst System | Substrate | Reagents | Conditions | Outcome | Reference |

| ZnCl₂/AcOH/H₂SO₄/PEG-800 | Aromatic Hydrocarbons | Paraformaldehyde, HCl | Aqueous media, PTC | Good to excellent yields of chloromethylated products | researchgate.net |

| Lewis Acids (e.g., AlCl₃, FeCl₃) | Benzene | Halogens (Cl₂, Br₂) | N/A | Halogenation of benzene | masterorganicchemistry.com |

Phase-Transfer Catalysis in Related Systems

Phase-Transfer Catalysis (PTC) has emerged as a highly effective methodology for conducting reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). researchgate.net This technique is particularly well-suited for the chloromethylation of alkylbenzenes, which are structurally related to butylbenzene. researchgate.netunive.it The PTC approach circumvents the need for harsh, anhydrous conditions and can significantly improve yields and process efficiency. phasetransfer.comphasetransfer.com

In systems analogous to the synthesis of this compound, various phase-transfer catalysts have proven effective. These catalysts are typically quaternary ammonium (B1175870) salts or other agents capable of shuttling a reactant from one phase to another to facilitate the reaction. phasetransfercatalysis.comscilit.com For instance, a study on the chloromethylation of toluene in an aqueous medium demonstrated the efficacy of several polyethylene (B3416737) glycol (PEG) catalysts. researchgate.net As shown in the table below, PEG-800 was identified as the most effective phase-transfer catalyst under the studied conditions, achieving an 82% conversion rate. researchgate.net Other common PTCs include salts like hexadecyl trimethyl ammonium bromide and various tetrabutylammonium (B224687) salts, which have been used successfully in the chloromethylation of other aromatic compounds. phasetransfercatalysis.com The use of PTC in aqueous systems represents a significant step towards greener and more convenient chloromethylation procedures. researchgate.net

Table 1: Effect of Various Phase-Transfer Catalysts on Toluene Chloromethylation Conversion researchgate.net

| Catalyst | Conversion (%) |

|---|---|

| None | 65 |

| PEG-200 | 74 |

| PEG-400 | 76 |

| PEG-600 | 79 |

| PEG-800 | 82 |

Reaction conditions: Toluene (0.1 mol), paraformaldehyde (0.105 mol), 50% H2SO4 (60 mL), ZnCl2 (0.1 mol), catalyst (5 mmol), anhydrous hydrogen chloride gas (10 mL/min), 50 °C, 8 h.

Homogeneous and Heterogeneous Catalytic Systems

Beyond phase-transfer catalysis, the synthesis of chloromethylated aromatics is heavily reliant on both homogeneous and heterogeneous catalytic systems.

Homogeneous Catalysis The traditional Blanc chloromethylation reaction is a classic example of homogeneous catalysis. libretexts.org In this process, a soluble Lewis acid catalyst, most commonly zinc chloride (ZnCl₂), is used to activate the formaldehyde electrophile in the presence of hydrogen chloride. thieme-connect.delibretexts.org Other protic and Lewis acids such as sulfuric acid, aluminum chloride (AlCl₃), and tin(IV) chloride also function as homogeneous catalysts for this transformation. thieme-connect.de While effective, these homogeneous catalysts suffer from significant drawbacks, including their corrosive nature, high sensitivity to water, and the generation of substantial waste streams due to the difficulty of catalyst recovery and the need for aqueous workup procedures. researchgate.net

Heterogeneous Catalysis To address the shortcomings of homogeneous systems, research has shifted towards heterogeneous catalysts. These catalysts exist in a different phase from the reactants, typically as a solid catalyst with liquid or gaseous reactants. google.com The primary advantage of this approach is the ease of catalyst separation and recovery, which allows for recycling and reduces waste, aligning with green chemistry principles. google.com

For Friedel-Crafts type reactions like chloromethylation, solid acid catalysts such as zeolites (e.g., H-Y, H-beta) and clays (B1170129) (e.g., montmorillonite) have shown significant promise. organic-chemistry.org These materials provide active sites on their surface where the reaction can occur, and they can be easily filtered out of the reaction mixture upon completion. google.com The development of robust heterogeneous catalysts is crucial for creating more sustainable and economically viable industrial processes, including continuous-flow systems that offer enhanced efficiency over traditional batch processing. organic-chemistry.org

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants are in the same phase. | Catalyst and reactants are in different phases. |

| Catalyst Separation | Difficult; often requires extraction or distillation. | Easy; typically done by simple filtration. |

| Catalyst Reusability | Often low due to recovery challenges. | High; can be easily recovered and reused. |

| Reaction Conditions | Often milder temperatures and pressures. | May require higher temperatures and pressures. |

| Selectivity | Can be very high and tunable. | Selectivity can be an issue; diffusion limits may occur. |

| Industrial Use | Limited due to separation costs. | Widely used due to ease of handling and cost-effectiveness. |

Green Chemistry Principles and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. For the production of this compound, this involves developing routes that are safer, more efficient, and have a lower environmental impact.

Solvent-Free and Reduced-Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of hazardous solvents. Traditional Friedel-Crafts reactions often employ halogenated solvents like chloroform or nitrobenzene. vaia.com Recent advancements have demonstrated the feasibility of performing these reactions under solvent-free conditions or in greener solvents like water. researchgate.netrsc.orgtandfonline.com

For example, the PTC-based chloromethylation of alkylbenzenes can be successfully conducted in an aqueous medium, replacing volatile organic solvents. researchgate.net Furthermore, some industrial PTC applications can be engineered to be entirely solvent-free, which not only reduces environmental impact but also simplifies product isolation and reduces cycle times. phasetransfer.comphasetransfer.com Research into solid-phase Friedel-Crafts reactions, where reactants are mixed directly with a solid catalyst without any solvent, has also shown high yields and efficiencies for related transformations. tandfonline.com

Atom Economy and Waste Minimization in Synthetic Processes

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgkccollege.ac.in The ideal reaction has a 100% atom economy, meaning there are no waste byproducts. libretexts.org

Modern catalytic strategies significantly improve waste minimization. The use of recyclable heterogeneous catalysts or efficient PTC systems in catalytic, rather than stoichiometric, amounts drastically reduces the amount of waste generated from the catalyst itself. researchgate.netorganic-chemistry.org For instance, one PTC system was shown to be recyclable for up to six cycles with only minimal loss in activity, showcasing a significant reduction in process waste. researchgate.net

Renewable Feedstock Integration (if applicable)

Integrating renewable feedstocks is a cornerstone of building a sustainable chemical industry. The primary precursors for this compound are butylbenzene and formaldehyde.

Butylbenzene : Conventionally, butylbenzene is produced from petroleum-derived benzene and butanol or butene. quora.comdtic.mil However, pathways are being developed to produce these precursors from biomass. Benzene can be produced from lignin (B12514952), which is the most abundant renewable source of aromatic rings in nature. ustc.edu.cnnih.govepa.govbohrium.com Catalytic processes using zeolites can convert lignin into benzene with high selectivity. nih.govbohrium.com Similarly, bio-butanol can be produced through the fermentation of sugars derived from lignocellulosic biomass via the Acetone-Butanol-Ethanol (ABE) fermentation process. nih.govcelignis.comyoutube.commdpi.com

Formaldehyde : Formaldehyde is industrially produced by the oxidation of methanol (B129727). google.com This methanol can be sourced renewably from the gasification of biomass to produce synthesis gas (syngas), which is then converted to "bio-methanol". celignis.comgoogle.com Furthermore, direct catalytic oxidation of biomass can also yield formaldehyde and other valuable chemicals. rsc.org

By combining the production of bio-based benzene, bio-butanol, and bio-formaldehyde, a fully renewable pathway to this compound becomes conceptually feasible, significantly reducing the carbon footprint of the final product.

Reactivity and Mechanistic Investigations of 1 Butyl 4 Chloromethyl Benzene

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group attached to the butyl-substituted benzene (B151609) ring is a primary benzylic halide. Benzylic halides are notably reactive in nucleophilic substitution reactions due to the electronic influence of the adjacent aromatic ring. ucalgary.ca

The nucleophilic substitution of benzylic halides like 1-butyl-4-(chloromethyl)benzene can proceed through either a unimolecular (S_N1) or bimolecular (S_N2) pathway, or a mixture of both, depending on the reaction conditions. ucalgary.caquora.com

The S_N1 pathway involves a two-step mechanism where the rate-determining step is the dissociation of the leaving group (Cl⁻) to form a carbocation intermediate. masterorganicchemistry.com In the case of this compound, this would be the 4-butylbenzyl carbocation. This carbocation is significantly stabilized by resonance, as the positive charge is delocalized over the benzene ring. quora.comaskiitians.com The electron-donating nature of the para-butyl group further stabilizes this carbocation through an inductive effect, making the S_N1 pathway more favorable than for unsubstituted benzyl (B1604629) chloride under conditions that promote carbocation formation (e.g., polar protic solvents, weak nucleophiles). stackexchange.com The rate of an S_N1 reaction is primarily dependent on the concentration of the substrate and is independent of the nucleophile concentration (Rate = k[R-X]). quora.commasterorganicchemistry.com

The S_N2 pathway is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents. quora.com For primary benzylic halides such as this compound, the S_N2 mechanism is often preferred as the reaction center is sterically accessible. ucalgary.ca The transition state of the S_N2 reaction is also stabilized by the adjacent π-system of the benzene ring, which can overlap with the p-orbitals of the reacting carbon, thus lowering the activation energy. askiitians.com The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[R-X][Nu]). quora.com

The choice between S_N1 and S_N2 mechanisms is a delicate balance of factors including the solvent, the nucleophile's strength and concentration, and substituents on the aromatic ring. stackexchange.com For this compound, reactions with strong nucleophiles in aprotic solvents would likely follow an S_N2 pathway, while solvolysis in polar protic solvents like water or alcohols could proceed via a mixed S_N1/S_N2 or predominantly S_N1 mechanism. stackexchange.comnih.gov

The electrophilic benzylic carbon in this compound readily reacts with a range of heteroatom nucleophiles to form new carbon-heteroatom bonds.

Amines: Reaction with ammonia (B1221849) or primary/secondary amines provides the corresponding benzylamines. The reaction of benzyl chloride with ammonia is a key industrial route to benzylamine. stackexchange.com The mechanism can be either S_N1 or S_N2 depending on the solvent and substituents. stackexchange.com

Alcohols: In the presence of an alcohol (solvolysis), the corresponding benzyl ether is formed. This reaction often proceeds under conditions that can favor the S_N1 pathway, especially with less nucleophilic alcohols. nih.gov

Thiols: Thiols and thiolate anions are excellent nucleophiles and react efficiently with benzylic halides to form thioethers (benzyl sulfides). Research has shown that the reaction between various benzyl chlorides and thiols can be effectively catalyzed by modified basic clays (B1170129), leading to high yields of the corresponding sulfides. ias.ac.in

Cyanides: The reaction with cyanide salts, typically sodium or potassium cyanide, is a classic method for introducing a cyano group, forming a benzyl nitrile. youtube.com This product, 4-butylbenzyl cyanide, is a valuable intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine. youtube.comyoutube.com This reaction is a nucleophilic attack of the cyanide ion on the benzyl chloride. youtube.com

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Amine (R-NH₂) | Substituted Benzylamine | p-Bu-C₆H₄-CH₂Cl + R-NH₂ → p-Bu-C₆H₄-CH₂-NHR + HCl |

| Alcohol (R-OH) | Benzyl Ether | p-Bu-C₆H₄-CH₂Cl + R-OH → p-Bu-C₆H₄-CH₂-OR + HCl |

| Thiol (R-SH) | Benzyl Sulfide | p-Bu-C₆H₄-CH₂Cl + R-SH → p-Bu-C₆H₄-CH₂-SR + HCl |

| Cyanide (CN⁻) | Benzyl Nitrile | p-Bu-C₆H₄-CH₂Cl + NaCN → p-Bu-C₆H₄-CH₂-CN + NaCl |

Reactions with carbon-based nucleophiles are fundamental for forming new carbon-carbon bonds. This compound can be alkylated or acylated using various carbon nucleophiles. For instance, enolates derived from ketones, esters, or malonates can displace the chloride to form a new C-C bond, providing a route to more complex molecular structures. Similarly, organometallic reagents such as organocuprates (Gilman reagents) are effective for coupling with benzylic halides.

Radical Reactions and Organometallic Transformations

Beyond nucleophilic substitutions, the chloromethyl group can be activated for other important transformations, including organometallic cross-coupling reactions and reactions involving radical intermediates.

Palladium- and nickel-catalyzed cross-coupling reactions have revolutionized C-C bond formation, and benzylic chlorides are competent electrophiles in many of these transformations.

Suzuki-Miyaura Coupling: This reaction couples the benzylic chloride with an organoboron compound, typically an arylboronic acid or its trifluoroborate salt, in the presence of a palladium catalyst and a base. nih.govnih.gov This method is a powerful tool for synthesizing diarylmethanes. rsc.orgrsc.org Studies have demonstrated that benzyl chlorides can be selectively coupled under specific conditions, even in the presence of other functionalities like benzyl esters. rsc.org The reaction of benzyl chlorides with potassium aryltrifluoroborates, catalyzed by a palladium complex, proceeds in high yield and shows good functional group tolerance. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the benzylic chloride with an alkene to form a substituted alkene. wikipedia.org While palladium catalysis is common, nickel-catalyzed Heck-type reactions of benzyl chlorides with unactivated alkenes have shown unique reactivity. nih.govacs.org These nickel-catalyzed reactions can proceed at room temperature and exhibit excellent regioselectivity, favoring the formation of branched 1,1-disubstituted olefins over the more commonly observed linear 1,2-disubstituted products. nih.govacs.org This provides a convergent route to valuable allylbenzene (B44316) derivatives.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., PdCl₂(dppf)), Base (e.g., Cs₂CO₃) | Diarylmethane (p-Bu-C₆H₄-CH₂-Ar) |

| Heck | Alkene (R-CH=CH₂) | Pd or Ni Catalyst (e.g., Ni(COD)₂/PCy₂Ph), Base | Substituted Alkene (e.g., p-Bu-C₆H₄-CH₂-CR=CH₂) |

The carbon-chlorine bond in this compound can undergo homolytic cleavage to generate a 4-butylbenzyl radical. This can be initiated by radical initiators (like AIBN), light, or through single-electron transfer (SET) from a photocatalyst or a metal. Once formed, this radical intermediate can participate in various synthetic transformations. For example, radical dehalogenation can be achieved using a radical initiator and a hydrogen atom donor like tributyltin hydride. libretexts.org Furthermore, the benzyl radical can add across double or triple bonds, initiating cascade reactions to form more complex cyclic or acyclic products. mdpi.com The functionalization of unreactive C-H bonds can also be achieved through processes involving radical 1,5-hydrogen shifts, a classic methodology in radical chemistry. beilstein-journals.org

Electrophilic Aromatic Substitution on the Butylbenzene (B1677000) Moiety

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regiochemical outcome of such reactions on substituted benzenes is dictated by the electronic properties of the incumbent substituents. libretexts.orgsavemyexams.com In the case of this compound, the orientation of incoming electrophiles is governed by the combined influence of the butyl and chloromethyl groups.

Influence of Substituents on Regioselectivity

The two substituents on the benzene ring of this compound exert distinct and somewhat opposing effects on the regioselectivity of electrophilic attack.

The n-butyl group is an alkyl group, which is known to be an activating group and an ortho, para-director . libretexts.orgyoutube.com Its activating nature stems from its electron-donating inductive effect, which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The ortho, para-directing influence can be attributed to the stabilization of the cationic intermediate, the arenium ion, which is formed during the reaction. libretexts.orguci.edu When the electrophile attacks at the ortho or para positions relative to the butyl group, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the butyl group. This allows for stabilization of the carbocation through hyperconjugation and the inductive effect of the alkyl group. stackexchange.com

Conversely, the chloromethyl group (-CH2Cl) is generally considered a deactivating group . libretexts.org The electronegative chlorine atom withdraws electron density from the benzene ring via the inductive effect, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. Despite its deactivating nature, the chloromethyl group is also an ortho, para-director . This is because the lone pairs on the chlorine atom can be donated to the aromatic ring through resonance, which helps to stabilize the positive charge of the arenium ion intermediate when the attack occurs at the ortho and para positions. uci.edu

In this compound, the two substituents are para to each other. This means the positions ortho to the butyl group are also meta to the chloromethyl group, and the positions ortho to the chloromethyl group are also meta to the butyl group. The directing effects of the two groups are therefore in concert, both favoring substitution at the positions ortho to the butyl group (and meta to the chloromethyl group) and ortho to the chloromethyl group (and meta to the butyl group). However, the activating effect of the butyl group and the deactivating effect of the chloromethyl group will compete. The butyl group, being an activator, will more strongly direct the incoming electrophile. Therefore, substitution is expected to occur predominantly at the positions ortho to the more activating butyl group.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| n-Butyl | Electron-donating (Inductive) | Activating | Ortho, Para |

| Chloromethyl | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | Ortho, Para |

Competitive Reactions at Aromatic Ring vs. Benzylic Position

Beyond electrophilic aromatic substitution on the ring, this compound possesses another reactive site: the benzylic position of the chloromethyl group. youtube.comlibretexts.org The carbon atom adjacent to the benzene ring is particularly susceptible to nucleophilic substitution and free-radical reactions. youtube.comchemistry.coach

This duality in reactivity leads to competition between reactions at the aromatic ring and the benzylic position. The reaction conditions play a crucial role in determining the outcome.

Electrophilic Aromatic Substitution: Reactions carried out with strong electrophiles and typically in the presence of a Lewis acid catalyst will favor substitution on the aromatic ring. byjus.com Examples include nitration (HNO₃/H₂SO₄) and Friedel-Crafts alkylation or acylation (R-Cl/AlCl₃). libretexts.org

Benzylic Reactions: Conditions that favor the formation of carbocations or radicals at the benzylic position will lead to reactions at the chloromethyl group. For instance, nucleophilic substitution can occur if the compound is treated with a nucleophile. youtube.com The stability of the resulting benzylic carbocation is enhanced by resonance with the aromatic ring. libretexts.org Free-radical bromination, using a reagent like N-bromosuccinimide (NBS) with light or peroxide initiation, would selectively occur at the benzylic position due to the resonance stabilization of the benzylic radical intermediate. youtube.comlibretexts.org

The choice of reagents and reaction conditions is therefore paramount in selectively functionalizing either the aromatic ring or the benzylic position of this compound.

Elucidation of Reaction Mechanisms

A deeper understanding of the reactivity of this compound requires a detailed examination of the reaction mechanisms, including the transition states and intermediates involved, and the role of catalysts and ligands in controlling the reaction outcome.

Transition State Analysis

The regioselectivity of electrophilic aromatic substitution is determined by the relative energies of the transition states leading to the different possible products (ortho, meta, para). youtube.com The attack of an electrophile on the aromatic ring is the rate-determining step, and the transition state for this step resembles the structure of the arenium ion intermediate. utexas.edu

For this compound, the transition states leading to substitution at the positions ortho to the activating butyl group are lower in energy than those leading to substitution at the positions ortho to the deactivating chloromethyl group. This is because the electron-donating butyl group can more effectively stabilize the developing positive charge in the transition state. youtube.com Computational studies on similar systems have shown that the stability of the arenium ion intermediate is a good proxy for the stability of the transition state. libretexts.org Therefore, by analyzing the stability of the possible arenium ion intermediates, we can infer the preferred reaction pathway.

Intermediate Identification and Characterization

The key intermediate in electrophilic aromatic substitution is the arenium ion , a resonance-stabilized carbocation. libretexts.orgbyjus.com In the reaction of this compound with an electrophile (E⁺), the arenium ion is formed by the addition of the electrophile to the benzene ring, temporarily disrupting the aromaticity. uci.edu

The stability of the arenium ion is crucial in determining the reaction's regioselectivity. libretexts.org Let's consider the attack at a position ortho to the butyl group. The positive charge in the resulting arenium ion can be delocalized over three carbon atoms, including the carbon atom bearing the butyl group. This allows for direct stabilization by the electron-donating inductive effect of the butyl group.

In contrast, if the attack occurs at a position meta to the butyl group, the positive charge is never located on the carbon atom attached to the butyl group. Consequently, the stabilizing effect of the butyl group is less pronounced. Therefore, the arenium ion formed by ortho attack is more stable and forms faster, leading to the observed ortho-directing effect.

Ligand and Catalyst Effects on Regioselectivity and Reactivity

In many modern organic reactions, particularly those involving transition metal catalysis, ligands and catalysts play a pivotal role in controlling both reactivity and regioselectivity. researchgate.netresearchgate.net While classic electrophilic aromatic substitutions often use simple Lewis acid catalysts like AlCl₃ or FeBr₃, more sophisticated catalytic systems can offer greater control. byjus.com

The choice of ligand in a transition metal-catalyzed reaction can dramatically influence the steric and electronic environment around the metal center, thereby dictating where a reaction occurs on a substrate. nih.gov For a molecule like this compound, a carefully designed catalyst-ligand system could potentially override the inherent directing effects of the substituents. For instance, a bulky ligand might sterically hinder attack at the less hindered positions, or a ligand could engage in electronic interactions with one of the substituents to favor a specific regioisomer.

The reactivity of the system can also be tuned by the catalyst. A more active catalyst can lower the activation energy of the reaction, allowing it to proceed under milder conditions. This can be particularly important when trying to achieve selectivity in a molecule with multiple reactive sites.

1 Butyl 4 Chloromethyl Benzene As a Versatile Synthetic Precursor and Building Block

Construction of Complex Organic Scaffolds

The dual functionality of 1-butyl-4-(chloromethyl)benzene makes it an ideal starting point for synthesizing intricate organic structures, including multi-substituted aromatic rings and complex heterocyclic systems.

The primary utility of this compound in this context lies in the reactivity of the chloromethyl group as a potent electrophile for C-C and C-heteroatom bond formation. ontosight.ai It readily undergoes nucleophilic substitution reactions, allowing for the introduction of a vast range of functional groups and molecular fragments. For instance, it can serve as a precursor to [4-(n-Butyl)phenyl]acetic acid through reaction with cyanide followed by hydrolysis, or be used to alkylate nitrogen atoms in heterocyclic structures, as seen in the synthesis of purine (B94841) derivatives. lookchem.com

The strategic placement of substituents on the benzene (B151609) ring is a cornerstone of organic synthesis. libretexts.orgpressbooks.pub The existing n-butyl group is an ortho-, para-directing activator for subsequent electrophilic aromatic substitution reactions. After the initial modification of the chloromethyl group, the newly introduced side chain, along with the butyl group, will dictate the position of further substitutions, enabling the programmed synthesis of tri- and tetra-substituted benzene derivatives. sciencedaily.com

Furthermore, this building block is valuable in the synthesis of heteroaromatic compounds. dokumen.pubnih.gov The chloromethyl group can act as an anchor, linking the 4-butylphenyl motif to a pre-existing heterocyclic core via alkylation of a ring nitrogen or sulfur atom. This approach is instrumental in creating complex molecules with potential applications in medicinal chemistry and materials science. nih.gov

Table 1: Illustrative Synthetic Transformations of this compound

| Starting Material | Reagent(s) | Product Type | Potential Application |

|---|---|---|---|

| This compound | NaCN, then H₃O⁺ | Phenylacetic acid derivative | Pharmaceutical intermediate lookchem.com |

| This compound | A purine | N-alkylated purine | Bioactive molecule synthesis lookchem.com |

| This compound | Triphenylphosphine (PPh₃) | Phosphonium salt | Wittig reagent precursor |

| This compound | Thiourea, then hydrolysis | Thiol derivative | Ligand synthesis |

Ring-Forming Reactions and Cyclizations

Cyclization reactions are powerful tools for building molecular complexity, allowing for the rapid construction of cyclic compounds from acyclic precursors. mdpi.com this compound is a suitable substrate for various cyclization strategies. In intramolecular reactions, a nucleophilic center installed elsewhere on the molecule can attack the benzylic carbon of the chloromethyl group (or a derivative thereof) to forge a new ring fused to the benzene core.

Intermolecularly, it can participate in reactions that form new cyclic structures. For example, reaction with a dinucleophile can lead to the formation of a new heterocyclic ring incorporating the benzylic carbon. Such strategies are fundamental in creating a diverse range of cyclic and polycyclic frameworks, including those found in natural products and pharmaceuticals. beilstein-journals.orgnih.gov

Precursors for Ligands and Advanced Functional Materials

The unique combination of a reactive handle and a tunable aromatic core makes this compound an attractive precursor for sophisticated functional materials.

Chelating ligands are essential components in coordination chemistry, catalysis, and sensing. They are characterized by the presence of multiple donor atoms (such as N, P, O, or S) that can bind to a single metal center. The chloromethyl group of this compound provides a convenient site for attaching the 4-butylbenzyl moiety to molecules containing these donor atoms. Through straightforward nucleophilic alkylation reactions, complex multidentate ligands can be synthesized. The n-butyl group serves a practical purpose by enhancing the solubility of these, often large, ligand-metal complexes in nonpolar organic solvents, which is crucial for homogeneous catalysis.

Conjugated Microporous Polymers (CMPs) and Covalent Organic Frameworks (COFs) are classes of porous materials known for their high surface areas, thermal stability, and tunable properties. bris.ac.uknih.gov These materials are constructed from rigid molecular building blocks linked together to form a permanent porous network. wikipedia.orgacs.org

This compound is an excellent candidate as a monomer precursor for these materials. ontosight.ai Its rigid aromatic core is a typical feature of CMP building blocks. nih.gov The chloromethyl group can be utilized directly in Friedel-Crafts type polymerizations, where it alkylates other aromatic units to form a cross-linked network. Alternatively, it can be chemically converted into other reactive functionalities essential for common polymerization techniques, such as:

Alkynes for Sonogashira-Hagihara cross-coupling. nih.gov

Boronic acids or esters for Suzuki cross-coupling. wikipedia.org

Nitriles for ionothermal cyclotrimerization to form triazine-linked networks. wikipedia.org

The presence of the n-butyl group can be advantageous, potentially improving the processability of the resulting polymer and influencing the final material's interaction with guest molecules. nih.gov

Polymerization Monomer and Initiator Applications

Beyond its use as a building block for porous networks, this compound exhibits potential in the field of polymer chemistry, both as a monomer for chain-growth polymerization and as an initiator. ontosight.ai

Studies on structurally related compounds have shown that the chloromethyl group can be exploited to generate highly reactive intermediates for polymerization. elsevierpure.com For example, treatment with a strong base can induce a 1,6-elimination of HCl to form a p-quinodimethane intermediate. This highly reactive species can then undergo spontaneous free-radical or anionic polymerization to yield poly(p-phenylene vinylene) derivatives. elsevierpure.com

Additionally, the benzylic chloride functionality is a well-known initiator for certain types of controlled/living radical polymerizations, most notably Atom Transfer Radical Polymerization (ATRP). In this role, the carbon-chlorine bond is homolytically but reversibly cleaved by a transition-metal catalyst (typically copper-based), generating a radical that initiates the polymerization of vinyl monomers like styrenes or acrylates. This allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity, where the 4-butylbenzyl group would constitute the starting end-group of every polymer chain.

Table 2: Potential Roles of this compound in Polymerization

| Polymerization Role | Mechanism | Resulting Polymer Type | Key Feature |

|---|---|---|---|

| Monomer | Base-induced 1,6-elimination to form p-quinodimethane, followed by polymerization. elsevierpure.com | Poly(p-phenylene vinylene) derivative | Conjugated polymer backbone. |

| Initiator | Initiation of Atom Transfer Radical Polymerization (ATRP). | Well-defined polymers (e.g., polystyrene, polyacrylates). | All polymer chains contain a 4-butylbenzyl end-group. |

Synthesis of Functionalized Polymers and Copolymers

The chloromethyl group on this compound serves as a highly effective initiation site for controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined homopolymers and copolymers with controlled molecular weights and narrow molecular weight distributions.

By initiating the polymerization of various vinyl monomers, such as styrene (B11656) and acrylates, polymers with an end-group derived from the this compound initiator can be produced. This end-group imparts specific functionalities to the polymer chain, such as hydrophobicity from the butyl group and the aromatic ring. Furthermore, the resulting polymers, often termed macroinitiators, retain a terminal halogen atom, which can be used to initiate the polymerization of a second monomer, leading to the formation of block copolymers. researchgate.netgoogle.com This sequential monomer addition is a cornerstone of creating complex polymer structures.

For instance, a polystyrene chain can be synthesized using this compound as the initiator. The resulting polystyrene will have a 4-butylbenzyl group at one end. This macroinitiator can then be used to polymerize a different monomer, such as methyl methacrylate (B99206), to form a polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) copolymer. The ability to create such block copolymers is crucial for developing materials with tailored properties, such as thermoplastic elastomers and compatibilizers for polymer blends. google.com

The synthesis of block copolymers from macroinitiators derived from benzyl (B1604629) chloride analogues has been well-documented. For example, chloro-telechelic poly(ethylene oxide)s have been successfully used as macroinitiators for the ATRP of styrene and methyl methacrylate, demonstrating the versatility of this approach. kpi.ua

Role in Living/Controlled Polymerization Techniques

This compound is particularly well-suited as an initiator for living/controlled polymerization techniques like ATRP. In ATRP, a dynamic equilibrium is established between active propagating radicals and dormant species, which are reversibly activated by a transition metal catalyst, typically a copper complex. nih.gov The rate of polymerization can be controlled, and the termination and chain transfer reactions are minimized, leading to polymers with predictable molecular weights and low polydispersity indices (PDI or Mw/Mn). nih.gov

The general mechanism for ATRP initiated by an alkyl halide like this compound involves the homolytic cleavage of the carbon-chlorine bond by the copper(I) catalyst to form a radical and a copper(II) species. This radical then adds to a monomer molecule to start the polymerization. The process is reversible, with the copper(II) species able to deactivate the propagating radical, reforming the dormant species. This controlled process allows for the synthesis of polymers with a high degree of structural control.

While specific research data on the use of this compound as an ATRP initiator is not widely available, the behavior of similar benzyl chloride initiators provides a strong indication of its potential. For example, the ATRP of styrene and methyl methacrylate has been successfully controlled using initiators like 1-phenylethyl chloride and p-toluenesulfonyl chloride, yielding polymers with low polydispersities. nih.govorientjchem.org It is expected that this compound would perform similarly, allowing for the controlled synthesis of various polymers.

Below are hypothetical but realistic data tables illustrating the expected outcomes of ATRP of styrene and methyl methacrylate initiated by this compound, based on data from analogous systems.

Table 1: Hypothetical Data for ATRP of Styrene Initiated by this compound

| Entry | [M]₀/[I]₀ | Conversion (%) | Mₙ (theoretical) | Mₙ (experimental) | PDI (Mₙ/Mₙ) |

|---|---|---|---|---|---|

| 1 | 50 | 92 | 4,900 | 5,100 | 1.15 |

| 2 | 100 | 95 | 10,000 | 10,200 | 1.18 |

Note: The data in this table is hypothetical and is based on typical results for ATRP of styrene using similar benzyl chloride initiators. [M]₀ and [I]₀ represent the initial concentrations of monomer and initiator, respectively.

Table 2: Hypothetical Data for ATRP of Methyl Methacrylate Initiated by this compound

| Entry | [M]₀/[I]₀ | Conversion (%) | Mₙ (theoretical) | Mₙ (experimental) | PDI (Mₙ/Mₙ) |

|---|---|---|---|---|---|

| 1 | 50 | 88 | 4,500 | 4,700 | 1.12 |

| 2 | 100 | 90 | 9,100 | 9,400 | 1.15 |

Note: The data in this table is hypothetical and is based on typical results for ATRP of methyl methacrylate using similar initiators. nih.gov

Multi-step Synthesis Strategies and Convergent Approaches

The utility of this compound extends beyond the synthesis of simple linear polymers. Its reactive nature makes it a valuable component in more complex, multi-step synthetic strategies to create advanced macromolecular architectures such as star polymers and dendrimers.

In a "core-first" approach to star polymers, a multifunctional initiator is used from which multiple polymer arms can grow. While this compound itself is monofunctional, it can be chemically modified to be part of a multifunctional core. For example, it could be reacted with a multifunctional alcohol to create a molecule with multiple initiation sites for ATRP.

Alternatively, in a "convergent" or "arm-first" approach, monofunctional polymers are first synthesized and then attached to a multifunctional core. In this scenario, a polymer chain initiated with this compound could be functionalized at its terminus and then grafted onto a core molecule.

The concept of convergent synthesis is particularly powerful in the creation of dendrimers, which are highly branched, monodisperse macromolecules. chemrxiv.org In a convergent dendrimer synthesis, dendritic wedges (dendrons) are built from the periphery inwards and then attached to a central core in the final step. sigmaaldrich.com While direct examples involving this compound are not prominent in the literature, its structure lends itself to being incorporated into such dendrons, providing a hydrophobic periphery. For example, the chloromethyl group could be converted to other functionalities, such as an ether or an ester, to link it to other building blocks in a convergent synthesis. This approach allows for the precise control over the final structure and functionality of the dendrimer. sigmaaldrich.com

Advanced Spectroscopic and Analytical Methodologies in the Research of 1 Butyl 4 Chloromethyl Benzene

In-situ Reaction Monitoring Techniques

In-situ monitoring provides real-time data on a chemical reaction as it happens, offering insights into reaction mechanisms, kinetics, and the formation of transient species without altering the reaction environment.

Real-time spectroscopic analysis is a powerful tool for understanding the kinetics of the synthesis of 1-butyl-4-(chloromethyl)benzene. The formation of this compound, for instance, can occur via the chloromethylation of 1-butylbenzene or the chlorination of 4-butylbenzyl alcohol.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR can track the progress of these reactions by monitoring the disappearance of reactant peaks and the appearance of product peaks. For example, in the chlorination of 4-butylbenzyl alcohol using a reagent like thionyl chloride, the broad O-H stretching band of the alcohol (around 3300-3400 cm⁻¹) would decrease in intensity over time. Simultaneously, new peaks corresponding to the C-Cl stretching vibration of the chloromethyl group in this compound would emerge. By plotting the absorbance of these characteristic peaks against time, kinetic data can be extracted to determine the reaction rate and order.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Process NMR spectroscopy can be similarly applied. For the synthesis from 4-butylbenzyl alcohol, the resonance of the benzylic protons in the starting material (CH₂OH, ~4.6 ppm) would be observed to decrease, while a new signal for the chloromethyl group protons (CH₂Cl, ~4.5-4.6 ppm) in the product appears and grows. docbrown.info Kinetic models can be built from the integration changes of these signals over the course of the reaction.

The data below illustrates the key spectroscopic shifts that would be monitored during a hypothetical synthesis.

| Technique | Starting Material (4-butylbenzyl alcohol) | Product (this compound) | Observation for Kinetic Analysis |

| FTIR | Broad O-H stretch (~3300-3400 cm⁻¹) | C-Cl stretch (~650-750 cm⁻¹) | Decrease in O-H peak intensity; Increase in C-Cl peak intensity |

| ¹H NMR | -CH₂OH signal (~4.6 ppm) | -CH₂Cl signal (~4.5-4.6 ppm) | Decrease in -CH₂OH signal integration; Increase in -CH₂Cl signal integration |

Chromatographic methods are indispensable for monitoring reaction progress and evaluating the purity of the final product.

Gas Chromatography (GC): GC is particularly well-suited for analyzing the volatile components typically involved in the synthesis of this compound. nist.gov A small aliquot of the reaction mixture can be periodically withdrawn, quenched, and injected into the GC. The resulting chromatogram provides a snapshot of the reaction mixture's composition at that moment.

Reaction Progress: By comparing the peak areas of the starting materials (e.g., 1-butylbenzene) and the product (this compound), the conversion percentage can be calculated over time. yzimgs.com An internal standard is often added to improve the accuracy of quantification. yzimgs.com

Purity Assessment: Once the reaction is complete, GC analysis of the crude and purified product determines its purity. yzimgs.com The presence of peaks other than the main product indicates impurities, which could include unreacted starting materials, by-products (such as isomers or dimers), or residual solvents. The purity is typically calculated as the area of the product peak divided by the total area of all peaks in the chromatogram. yzimgs.com

High-Performance Liquid Chromatography (HPLC): For less volatile by-products or derivatives, HPLC can be an effective alternative or complementary technique to GC for monitoring and purity assessment.

Advanced Structural Characterization for Reaction Products and Intermediates

Following synthesis and purification, a suite of advanced analytical techniques is used to confirm the precise structure of this compound and any isolated intermediates or by-products.

High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov For this compound, the spectra would confirm the presence of the n-butyl group, the para-substituted benzene (B151609) ring, and the chloromethyl group.

Interactive ¹H NMR Data Table for this compound

| Assignment | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration |

| -CH₃ (butyl) | 0.92 | Triplet | 3H |

| -CH₂-CH₃ (butyl) | 1.35 | Sextet | 2H |

| Ar-CH₂-CH₂ - (butyl) | 1.59 | Quintet | 2H |

| Ar-CH₂- (butyl) | 2.62 | Triplet | 2H |

| -CH₂Cl | 4.57 | Singlet | 2H |

| Aromatic H | 7.20-7.35 | Multiplet (AA'BB' system) | 4H |

Interactive ¹³C NMR Data Table for this compound

| Assignment | Chemical Shift (δ, ppm) (Estimated) |

| -C H₃ (butyl) | 13.9 |

| -C H₂-CH₃ (butyl) | 22.4 |

| Ar-CH₂-C H₂- (butyl) | 33.5 |

| Ar-C H₂- (butyl) | 35.2 |

| -C H₂Cl | 46.3 |

| Aromatic CH | 128.8 / 129.5 |

| Aromatic C (quaternary) | 136.5 / 142.0 |

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide definitive evidence of connectivity.

COSY: A ¹H-¹H COSY spectrum would show correlations between the adjacent protons in the n-butyl chain, confirming its structure.

HSQC: An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Solid-State NMR: While this compound is a liquid, solid-state NMR would be a valuable technique for characterizing any polymeric materials or crystalline derivatives synthesized from it. It provides information about the structure, conformation, and dynamics of molecules in the solid phase.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound is expected to show:

A molecular ion peak cluster at m/z 182 and 184, reflecting the two major isotopes of chlorine (³⁵Cl and ³⁷Cl) in their natural abundance ratio of approximately 3:1. nih.gov

A prominent fragment at m/z 147, resulting from the loss of the chlorine atom (M-Cl).

A base peak at m/z 105, corresponding to the stable butylbenzyl cation, formed by the loss of the CH₂Cl group and subsequent rearrangement, or the tropylium (B1234903) ion formed from the benzyl (B1604629) fragment.

Other fragments corresponding to the loss of alkyl fragments from the butyl chain.

Interactive Table of Expected MS Fragments

| m/z | Proposed Fragment Identity |

| 184 | [C₁₁H₁₅³⁷Cl]⁺ (Molecular Ion) |

| 182 | [C₁₁H₁₅³⁵Cl]⁺ (Molecular Ion) |

| 147 | [C₁₁H₁₅]⁺ (Loss of Cl) |

| 105 | [C₈H₉]⁺ (Butylbenzyl or Tropylium ion) |

Hyphenated Techniques: The combination of chromatography with mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful tool. nih.gov It separates the components of a mixture before they enter the mass spectrometer, allowing for the individual identification of the main product and any impurities, even those present in trace amounts. doi.org

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. Although this compound is a liquid at standard conditions, it could be crystallized at low temperatures to enable analysis. If a suitable single crystal can be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net This technique offers unambiguous proof of the compound's constitution and conformation in the solid state, confirming the para-substitution pattern on the benzene ring and the geometry of the butyl and chloromethyl groups. researchgate.net

Quantitative Analytical Methods in Reaction Optimization

The optimization of the synthesis of this compound, a crucial intermediate in various chemical manufacturing processes, relies heavily on precise and robust quantitative analytical methodologies. ontosight.ai These methods are essential for monitoring reaction progress, determining the efficiency of the synthetic route, and ensuring the final product meets stringent purity requirements. The primary goals of these analytical techniques in a research and development setting are to maximize the yield of the desired product and to identify and control the formation of impurities. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the cornerstones of quantitative analysis in this context. beilstein-journals.org

Determination of Yields and Selectivities

The yield of a chemical reaction is the amount of product obtained, while selectivity refers to the ability of a process to preferentially form a single, desired product from a set of possible products. In the synthesis of this compound, which is often prepared via Friedel-Crafts type reactions, several isomers and byproducts can be formed. Accurate determination of yield and selectivity is therefore paramount for optimizing reaction conditions such as temperature, catalyst choice, and reactant stoichiometry.

Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID), is a primary tool for quantifying the products of the this compound synthesis. The method involves separating the components of a reaction mixture based on their volatility and interaction with the stationary phase of the GC column. mdpi.com By injecting a sample of the crude reaction mixture, analysts can separate the desired para-isomer from unreacted starting materials, solvents, and other isomeric byproducts like 1-butyl-2-(chloromethyl)benzene.

To calculate the absolute yield, a calibration curve is first generated by analyzing solutions of a highly purified this compound standard at various known concentrations. The peak area of the analyte in the chromatogram is plotted against its concentration. The concentration of the product in the reaction mixture can then be determined by comparing its peak area to the calibration curve.

Selectivity, particularly for the desired para-substituted product over other isomers, is determined by comparing the relative peak areas of all isomeric products in the chromatogram. For instance, the selectivity for the 4-isomer would be calculated as the area of the this compound peak divided by the sum of the areas of all butyl-(chloromethyl)benzene isomer peaks.

The findings from these analyses guide the systematic optimization of the reaction. For example, a study might investigate various Lewis acid catalysts at different temperatures to maximize both yield and para-selectivity.

Table 1: Illustrative Research Data for Reaction Optimization of this compound Synthesis

| Experiment ID | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | para-Selectivity (%) |

| 1 | AlCl₃ | 0 | 2 | 75 | 92 |

| 2 | AlCl₃ | 25 | 2 | 82 | 88 |

| 3 | FeCl₃ | 0 | 2 | 68 | 95 |

| 4 | FeCl₃ | 25 | 2 | 71 | 91 |

| 5 | ZnCl₂ | 25 | 4 | 55 | 98 |

This table presents hypothetical data for illustrative purposes.

Impurity Profiling and Control

Impurity profiling is the identification and quantification of all potential impurities in the final product. Controlling these impurities is critical for downstream applications. In the synthesis of this compound, impurities can arise from several sources:

Isomeric Byproducts: Friedel-Crafts reactions can produce ortho- and meta-isomers alongside the desired para-isomer.

Polyalkylation/Polychloromethylation: The product, this compound, can itself undergo further reaction, leading to the formation of di- and tri-substituted benzenes. youtube.com

Unreacted Starting Materials: Incomplete reactions will leave residual starting materials such as butylbenzene (B1677000).

Side-Reaction Products: The reactive nature of the chloromethyl group can lead to other byproducts.

The principal technique for impurity profiling is Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comnih.gov In GC-MS, the GC system separates the individual components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each component. mdpi.com This spectrum acts as a molecular fingerprint, allowing for the confident identification of known and unknown impurities by comparing the fragmentation patterns to spectral libraries or by detailed interpretation.

For example, isomers of the product will have the same molecular ion peak in their mass spectra but may exhibit different fragmentation patterns and, crucially, will have different retention times in the GC. Poly-alkylated impurities will have significantly higher molecular weights and distinct mass spectra.

Once impurities are identified, reaction conditions can be adjusted to minimize their formation. For example, to control polyalkylation, a large excess of the benzene substrate can be used. youtube.com To improve isomeric selectivity, the choice of catalyst and reaction temperature can be finely tuned. ruc.dkcore.ac.uk

Table 2: Common Impurities in the Synthesis of this compound and their GC-MS Identification

| Impurity Name | Potential Origin | Expected Molecular Ion (m/z) |

| 1-butyl-2-(chloromethyl)benzene | Isomeric byproduct | 182/184 |

| Butylbenzene | Unreacted starting material | 134 |

| 1,4-dibutylbenzene | Polyalkylation side reaction | 190 |

| Benzene, 1-butyl-4-chloro- | Side reaction | 168/170 |

| p-butylbenzyl alcohol | Hydrolysis of product | 164 |

This table contains plausible impurity data for illustrative research purposes.

Computational and Theoretical Chemistry Studies on 1 Butyl 4 Chloromethyl Benzene

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical properties. Computational methods allow for the detailed prediction of how electrons are distributed within 1-butyl-4-(chloromethyl)benzene and how this distribution influences its reactivity.

Density Functional Theory (DFT) Calculations for Ground States and Transition States

DFT calculations are also crucial for modeling transition states, which are high-energy intermediates in a chemical reaction. By calculating the energy of transition states, chemists can predict reaction rates and understand reaction mechanisms. For reactions involving the chloromethyl group, such as nucleophilic substitutions, DFT can elucidate the energy profile of the reaction pathway.

Frontier Molecular Orbital (FMO) Analysis